molecular formula C2H4O4 B10799035 Glyoxylic acid monohydrate CAS No. 6000-59-5

Glyoxylic acid monohydrate

Cat. No.: B10799035
CAS No.: 6000-59-5
M. Wt: 92.05 g/mol
InChI Key: MOOYVEVEDVVKGD-UHFFFAOYSA-N
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Description

Glyoxylic acid monohydrate, also known as oxoacetic acid monohydrate, is an organic compound with the chemical formula C₂H₂O₃·H₂O. It is a colorless solid that occurs naturally and is useful industrially. Glyoxylic acid is one of the simplest aldehyde acids and is a key intermediate in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyoxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of glyoxylic acid often involves the oxidation of glyoxal or the ozonolysis of maleic acid. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Glyoxylic acid undergoes various types of chemical reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Condensation Reagents: Urea, 1,2-diaminobenzene.

Major Products:

Mechanism of Action

Glyoxylic acid exerts its effects through various biochemical pathways:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Glyoxylic acid is similar to other C₂ carboxylic acids such as:

    Formic Acid (HCOOH): A simpler carboxylic acid with a single carbon atom.

    Acetic Acid (CH₃COOH): A two-carbon carboxylic acid with a methyl group.

    Glycolic Acid (HOCH₂COOH): A two-carbon carboxylic acid with a hydroxyl group.

    Oxalic Acid (HOOC-COOH): A two-carbon dicarboxylic acid.

Uniqueness: Glyoxylic acid is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions, including condensation and electrophilic aromatic substitution .

Properties

IUPAC Name

oxaldehydic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOYVEVEDVVKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575892
Record name Oxoacetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

563-96-2
Record name Oxoacetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dihydroxyacetic acid
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